Crisugabalin was developed by Haisco Pharmaceuticals in China. It is categorized under the therapeutic area of pain management, specifically targeting neuropathic pain syndromes. The compound is currently undergoing various phases of clinical trials, with significant advancements noted in its approval status in different regions, including China where it received its first approval on May 15, 2024 .
The synthesis of crisugabalin involves several key steps that are typical for the production of GABA analogs. The synthesis process generally includes:
Crisugabalin has the molecular formula and a molar mass of approximately 209.29 g/mol. Its structure features a cyclohexane ring with various substituents that confer its pharmacological activity. The InChIKey for crisugabalin is WCEFMBSFXJUREW-LIJGXYGRSA-N, which aids in identifying the compound in chemical databases .
Crisugabalin primarily undergoes reactions typical for small organic molecules, including:
The stability and reactivity of crisugabalin make it suitable for oral administration, which is a significant advantage over some injectable alternatives.
Crisugabalin exerts its analgesic effects by selectively binding to the alpha-2-delta subunit of voltage-gated calcium channels (CACNA2D1). This interaction inhibits calcium influx into neurons, thereby reducing neurotransmitter release and dampening excitatory signaling associated with pain pathways.
These properties are crucial for ensuring effective drug delivery and therapeutic outcomes.
Crisugabalin is primarily being investigated for its applications in treating neuropathic pain conditions such as:
Ongoing clinical trials are assessing its efficacy across various populations, aiming to establish it as a first-line treatment option due to its favorable safety profile and potential for reduced side effects compared to traditional treatments like pregabalin .
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8